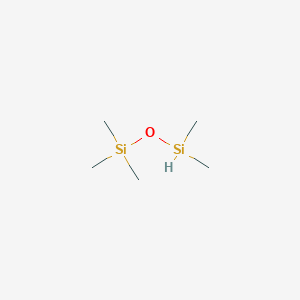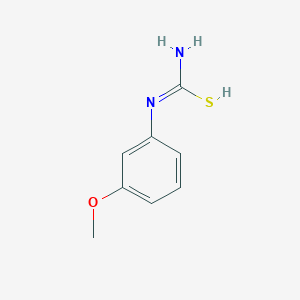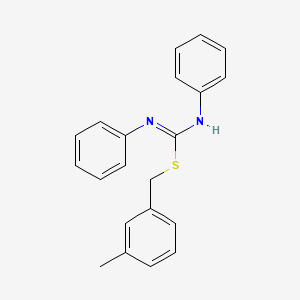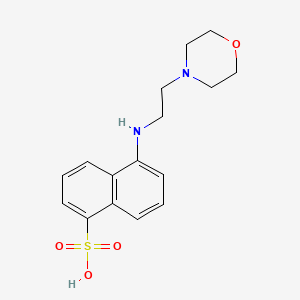
1,1,3,3,3-Pentamethyldisiloxane
Descripción general
Descripción
1,1,3,3,3-Pentamethyldisiloxane is a useful research compound. Its molecular formula is C5H16OSi2 and its molecular weight is 148.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Cyclization and Hydrosilylation : 1,1,3,3,3-Pentamethyldisiloxane reacts with functionalized dienes in the presence of a palladium catalyst to form silylated carbocycles. These products can be converted to alcohols while retaining stereochemistry (Pei & Widenhoefer, 2000).
Condensation Reactions : Studies have explored the acid-catalyzed condensation of model hydroxyl-terminated dimethylsiloxane oligomers, investigating cyclization versus linear condensation and the influence of solvents (Chojnowski, Rubinsztajn, & Wilczek, 1987).
Silanol Silylation : The condensation of this compound with chlorosilanes in the presence of nucleophiles has been studied, revealing insights into the mechanism of silanol silylation (Rubinsztajn, Cypryk, & Chojnowski, 1989).
Alkylation Reactions : The alkylation of imidazole and benzimidazole derivatives with modified forms of this compound has been reported, leading to the formation of organocyclosiloxane iodides (Zhilitskaya et al., 2015).
Oligomerization of Hydrosiloxanes : The oligomerization of this compound in the presence of tris(pentafluorophenyl)borane has been examined, yielding insights into the formation of linear and cyclic oligodimethylsiloxanes (Chojnowski et al., 2006).
Triazole Derivative Reactions : Studies have looked at the reaction of triazole derivatives with modified this compound, leading to organylcyclosiloxane iodides and triiodides (Shagun et al., 2015).
Quantum-chemical Study : A DFT-based quantum-chemical study was conducted to understand the formation mechanism of cyclic organosiloxane iodides in the reaction of imidazole with this compound (Shagun, Zhilitskaya, & Shagun, 2016).
Propiedades
IUPAC Name |
dimethylsilyloxy(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H16OSi2/c1-7(2)6-8(3,4)5/h7H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJHDNSYXUZCCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16OSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1438-82-0 | |
| Record name | Pentamethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1438-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(4-Methoxy-phenyl)-[1,2,4]triazole-3,5-dione](/img/structure/B7724873.png)


![2-[4-(3-Methylbenzoyl)piperazin-1-ium-1-yl]acetate](/img/structure/B7724892.png)




![2-(4-Nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B7724912.png)

